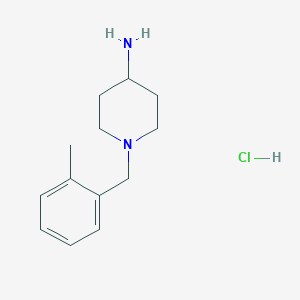
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a 5-chlorothiophen-2-yl group, a methoxyethyl group, a cyclopropyl group, and an isoxazole-3-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more comprehensive analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and their respective chemical properties. For example, the isoxazole ring is a heterocycle that can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like boiling point, melting point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures including elements like chlorothiophene, isoxazole, and carboxamide functionalities are often synthesized and characterized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of new derivatives such as pyrazole and pyrimidine derivatives have been extensively studied for their cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). These processes involve detailed analytical techniques to determine the structures and properties of the newly synthesized compounds.
Antimicrobial and Antitumor Activities
Research chemicals with specific structural motifs have been explored for their biological activities, including antimicrobial and antitumor effects. For example, various compounds have been synthesized and screened for their in vitro cytotoxic activity against different cancer cell lines, showing potential as broad-spectrum antitumor agents (Stevens et al., 1984). Similarly, compounds with modifications in the pyrazole and isoxazole rings have been studied for their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Drug Discovery and Development
The research and development of new drugs often involve compounds with specific functional groups that can interact with biological targets. For instance, compounds have been designed to correct defective cellular processing of proteins related to cystic fibrosis, highlighting the therapeutic potential of such molecules in treating genetic disorders (Yu et al., 2008).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action.
Safety and Hazards
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-19-11(12-4-5-13(15)21-12)7-16-14(18)9-6-10(20-17-9)8-2-3-8/h4-6,8,11H,2-3,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLQQYLYWOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

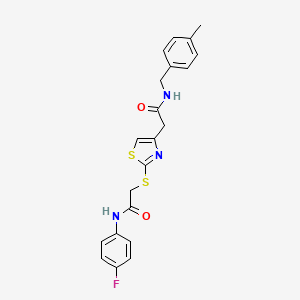
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
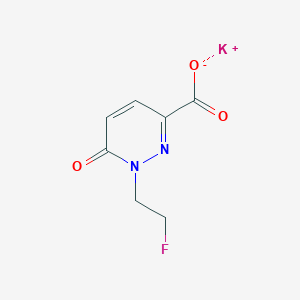
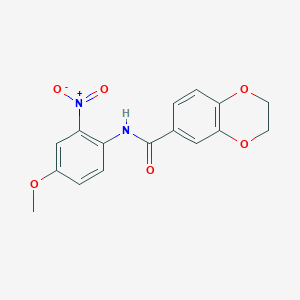

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
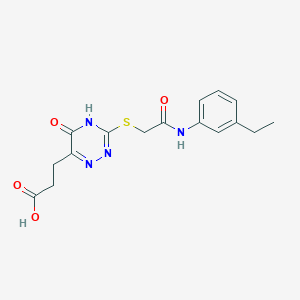
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)
